Methyl 2-methylpropane-2-sulfinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylpropane-2-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-5(2,3)8(6)7-4/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOZDJCVDZEJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52056-71-0 | |
| Record name | methyl 2-methylpropane-2-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Evolving World of Sulfinate Ester Chemistry
The chemistry of sulfinate esters, characterized by the R-S(O)-OR' functional group, has undergone significant development, establishing these compounds as versatile intermediates in organic synthesis.
Historically, the preparation of sulfinate esters often relied on the reaction of sulfinyl chlorides with alcohols. This method, while effective, involves handling moisture-sensitive and reactive sulfinyl chlorides. Another classical approach involves the condensation of sulfinic acids with alcohols using dehydrating agents. researchgate.netontosight.ai
More recent advancements have focused on developing milder and more efficient synthetic routes. nih.gov Modern methods include the oxidative esterification of thiols or disulfides in the presence of an alcohol. For instance, researchers have utilized reagents like N-bromosuccinimide (NBS) or employed electrochemical oxidation to facilitate this transformation under gentle conditions. researchgate.netnih.gov In 2023, a novel approach was reported for synthesizing sulfinate esters through the direct oxidation of readily available and stable thioesters, further expanding the synthetic toolkit. nih.gov These newer methods often provide better functional group tolerance and avoid the use of harsh reagents, reflecting a broader trend in organic chemistry towards more sustainable and efficient synthesis. researchgate.netnih.gov
A notable synthetic route directly leading to methyl 2-methylpropane-2-sulfinate involves the reaction of tert-butylsulfinyl chloride. When this sulfinyl chloride is worked up in the presence of methanol (B129727) and hydrochloric acid, it is effectively "trapped" to form the corresponding methyl tert-butylsulfinate ester. bristol.ac.uk
The Significance of Chiral Sulfur Compounds in Synthesis
The field of asymmetric synthesis, which aims to create specific stereoisomers of chiral molecules, heavily relies on chiral auxiliaries, ligands, and catalysts. Organosulfur compounds featuring a stereogenic sulfur atom have emerged as a pivotal class of molecules for this purpose. orgsyn.orgbiosynth.com The chirality at the sulfur center, often in sulfoxides or sulfinamides, can effectively control the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure products. orgsyn.orgresearchgate.net
Chiral sulfoxides and their derivatives have been successfully employed as auxiliaries in a wide array of chemical transformations, including allylations, aldol (B89426) reactions, and conjugate additions. orgsyn.org Similarly, sulfoximines and sulfinamides are recognized for their utility as powerful ligands in transition metal catalysis and as chiral reagents in their own right. orgsyn.orgchemicalbook.com For example, 2-methylpropane-2-sulfinamide, the amide analogue of the title compound, is a celebrated chiral auxiliary (known as Ellman's auxiliary) used extensively in the asymmetric synthesis of chiral amines, which are crucial components in many pharmaceuticals. researchgate.netchemicalbook.com The success of these compounds stems from the stability of the sulfur stereocenter and its ability to direct the approach of reagents in a highly predictable manner. orgsyn.orgchemicalbook.com
Research Landscape for Methyl 2 Methylpropane 2 Sulfinate
Direct Esterification Approaches
Direct esterification represents a fundamental approach to the synthesis of this compound, typically involving the reaction of 2-methylpropane-2-sulfinic acid with methanol. To overcome the challenges associated with the direct reaction, which can be slow and may require harsh conditions, various activating agents and catalysts have been employed.
One common strategy involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the condensation between the sulfinic acid and alcohol under solvent-free conditions. researchgate.net Another effective method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to first form a reactive sulfinyl imidazole (B134444) intermediate. This intermediate then readily reacts with an alcohol to yield the desired sulfinate ester in good to excellent yields. researchgate.net This process is advantageous as it proceeds rapidly upon addition of CDI to the acid, indicated by the spontaneous release of carbon dioxide. researchgate.net
Furthermore, metal-free esterification has been achieved using isocyanides, which induce the esterification of sulfinic acids through a sulfoxide-type intermediate. rsc.org Lewis acids have also proven effective as catalysts. For instance, ytterbium triflate (Yb(OTf)₃) has been successfully used to catalyze the sulfinylation of alcohols with sulfinic acids. rsc.org
| Reagent/Catalyst | Description | Reference |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Used as a condensation agent, often under solvent-free conditions. | researchgate.net |
| 1,1'-Carbonyldiimidazole (CDI) | Forms a reactive sulfinyl imidazole intermediate that reacts with alcohols. | researchgate.net |
| Isocyanides | Induce esterification through a sulfoxide-type intermediate in a metal-free process. | rsc.org |
| Ytterbium triflate (Yb(OTf)₃) | Acts as a Lewis acid catalyst for the sulfinylation of alcohols. | rsc.org |
Synthesis from Sulfinyl Chlorides
A widely utilized and efficient method for preparing sulfinate esters is through the reaction of a sulfinyl chloride with an alcohol. For the synthesis of this compound, the key intermediate is 2-methylpropane-2-sulfinyl chloride. researchgate.netthieme-connect.de
The synthesis of 2-methylpropane-2-sulfinyl chloride can be accomplished through several routes. A common laboratory preparation involves the reaction of 2-methylpropane-2-sulfinic acid with thionyl chloride (SOCl₂), which typically provides the sulfinyl chloride in good yield. thieme-connect.de An alternative one-pot synthesis starts from an alkenic Grignard reagent, which adds to liquid sulfur dioxide. The resulting intermediate sulfinate salt is then treated with thionyl chloride to afford the tertiary sulfinyl chloride without the need for isolation of the salt. thieme-connect.de
Once obtained, 2-methylpropane-2-sulfinyl chloride is reacted with methanol, usually in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, to yield this compound. researchgate.net This reaction is generally high-yielding and provides a straightforward route to the desired ester.
Stereoselective Synthetic Routes to Enantiopure this compound
The synthesis of enantiomerically pure sulfinate esters is of paramount importance, as the sulfur atom in these compounds is a stereogenic center. Enantiopure sulfinates are valuable precursors for the synthesis of chiral sulfoxides and other important chiral molecules.
Catalytic Asymmetric Synthesis Strategies
Catalytic asymmetric synthesis offers a direct and efficient pathway to enantioenriched sulfinate esters. These methods often involve the desymmetrization of prochiral sulfinates or the dynamic kinetic resolution of racemic starting materials.
One notable strategy employs pentanidium as an organocatalyst for the asymmetric condensation of prochiral sulfinates and alcohols, providing straightforward access to enantioenriched sulfinate esters. nih.gova-star.edu.sg Bifunctional chiral 4-arylpyridine N-oxides have also been developed as effective catalysts for the sulfinylation of various nucleophiles, including alcohols, leading to chiral sulfinate esters. researchgate.netresearchgate.net These catalytic systems have shown success in synthesizing a range of chiral sulfinamides and sulfinate esters. researchgate.netrsc.org
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. In this approach, a racemic starting material is reacted with a chiral auxiliary to form diastereomers, which can be separated. Subsequent removal of the auxiliary yields the enantiopure product.
A well-established method, known as the Andersen synthesis, involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol. The resulting diastereomeric sulfinate esters can be separated by chromatography or crystallization. Nucleophilic substitution, for instance with an organometallic reagent, then proceeds with inversion of configuration at the sulfur atom to yield a chiral sulfoxide. While this method is primarily used for sulfoxide synthesis, the separated diastereomeric sulfinate esters themselves are valuable enantiopure compounds. The Ellman method, using tert-butyl tert-butanethiosulfinate and a chiral ligand, is another powerful approach for generating optically active sulfoxides via sulfinate ester intermediates. semanticscholar.org
More recently, chiral sulfinyl transfer agents have been developed. For example, a benzo Current time information in Bangalore, IN.acs.orgoxathiozin-2-one containing active and differentiated S–N and S–O bonds has been used for the synthesis of enantiomerically pure tert-butanesulfinamide on a large scale. acs.org This approach highlights the potential for developing specific chiral auxiliaries for the synthesis of compounds like this compound.
Kinetic Resolution Techniques
Kinetic resolution is a powerful strategy for obtaining enantioenriched molecules from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product.
Dynamic kinetic resolution (DKR) is an even more efficient variation where the racemizing starting material is continuously converted to a single, desired enantiomer of the product. DKR has been successfully applied to the synthesis of chiral sulfinate esters. For instance, the dynamic kinetic resolution of sulfinyl chlorides using a glucose-derived chiral alcohol (diacetone-D-glucose) and a base like pyridine or Hunig's base can produce diastereomerically pure C₂-symmetric bis-sulfinate esters. acs.orgacs.orgnih.gov This method demonstrates the ability to create two chiral centers simultaneously with high diastereoselectivity. acs.orgacs.org
Organocatalytic kinetic resolution of sulfinamides with alcohols has also been reported, affording sulfinate esters and enantioenriched sulfinamides with high selectivity. researchgate.netresearchgate.net This method utilizes a squaramide catalyst and offers a complementary approach to established dynamic asymmetric processes for constructing chiral sulfinyl frameworks. researchgate.net
| Technique | Description | Key Features | References |
| Catalytic Asymmetric Synthesis | Direct formation of one enantiomer using a chiral catalyst. | Employs organocatalysts like pentanidium or chiral pyridine N-oxides. | nih.gova-star.edu.sgresearchgate.netresearchgate.netrsc.org |
| Chiral Auxiliary-Mediated Approach | Use of a chiral molecule to induce diastereoselectivity. | Classical methods like Andersen synthesis; modern chiral transfer agents. | semanticscholar.orgacs.org |
| Kinetic Resolution | Separation of enantiomers based on different reaction rates with a chiral agent. | Includes dynamic kinetic resolution (DKR) of sulfinyl chlorides. | acs.orgacs.orgnih.govresearchgate.netresearchgate.net |
Novel Reagents and Reaction Conditions for Sulfinate Ester Formation
Research continues to yield novel reagents and milder reaction conditions for the synthesis of sulfinate esters, enhancing the efficiency, scope, and environmental friendliness of these transformations.
A recently developed method utilizes thionyl fluoride (B91410) as a sulfur(IV) hub. This strategy involves the sequential addition of an alcohol nucleophile and an organometallic reagent to thionyl fluoride, providing efficient access to sulfinate esters in a short reaction time. researchgate.netbohrium.com
Another innovative approach involves the direct oxidation of thioesters. This method first prepares a thioester from an aryl iodide using a copper catalyst, which is then oxidized with N-bromosuccinimide (NBS) to form the sulfinate ester. tus.ac.jp This strategy is advantageous as it starts from readily available materials. tus.ac.jp The oxidation of disulfides with NBS in the presence of an alcohol also provides a route to sulfinate esters. rsc.orgresearchgate.net
Trimethylsilyl (B98337) chloride has been found to promote the formation of sulfinate esters from alcohols and sodium sulfinates, proceeding through a silyl (B83357) sulfinate intermediate. rsc.org This highlights the use of simple and accessible reagents to facilitate the synthesis.
Nucleophilic Reactivity at the Sulfur Center
The sulfur atom in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone of one of the most important methods for synthesizing chiral sulfoxides: the Andersen synthesis. acs.orgwiley-vch.de This method involves the reaction of a diastereomerically pure sulfinate ester, typically derived from a chiral alcohol, with an organometallic reagent such as a Grignard or organolithium reagent. acs.orgwiley-vch.de
The reaction proceeds via a nucleophilic substitution at the sulfur center, where the incoming alkyl or aryl group from the organometallic reagent displaces the alkoxy group of the ester. wiley-vch.de This transformation occurs with a high degree of stereospecificity, typically proceeding with complete inversion of the configuration at the sulfur atom. This stereochemical outcome is consistent with an Sₙ2-type mechanism. The use of enantiomerically pure sulfinates, such as those derived from menthol, allows for the predictable synthesis of optically active sulfoxides. wiley-vch.de
The versatility of this method allows for the preparation of a wide array of tert-butyl sulfoxides by varying the organometallic nucleophile. For instance, reacting a chiral tert-butanesulfinate with different Grignard reagents can produce various alkyl or aryl tert-butyl sulfoxides with high enantiomeric purity. acs.org
Table 1: Synthesis of Chiral Sulfoxides via Nucleophilic Substitution
| Nucleophile (R-MgX) | Sulfinate Ester | Product | Yield (%) | Enantiomeric Excess (ee %) |
| MeMgCl | (S)-Menthyl p-toluenesulfinate | (R)-Methyl p-tolyl sulfoxide | 88 | 96 |
| EtMgBr | (S)-Menthyl p-toluenesulfinate | (R)-Ethyl p-tolyl sulfoxide | - | >95 |
| PhMgBr | (S)-Menthyl p-toluenesulfinate | (R)-Phenyl p-tolyl sulfoxide | - | >95 |
| t-BuMgCl | (S)-Menthyl p-toluenesulfinate | (R)-tert-Butyl p-tolyl sulfoxide | - | >95 |
Data adapted from studies on analogous sulfinate esters to illustrate the general reactivity.
Electrophilic Activation and Transformations
While the sulfur center of this compound is inherently electrophilic, its reactivity can be enhanced through activation with a strong electrophile. A notable example is the Pummerer-type reaction, which facilitates the synthesis of sulfoxides that are otherwise difficult to access. rsc.orgchemrxiv.org In this process, the sulfinate ester is treated with a potent electrophile, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), in the presence of a nucleophile like an allylsilane. rsc.orgchemrxiv.org
The proposed mechanism begins with the electrophilic activation of the sulfinate ester by Tf₂O. rsc.orgchemrxiv.org This initial step forms a highly reactive methoxy (B1213986) sulfonium (B1226848) intermediate. This intermediate is then attacked by the nucleophile (e.g., allyltrimethylsilane), leading to the formation of a new sulfonium salt. rsc.orgchemrxiv.org The final product, an allyl sulfoxide, is obtained after hydrolysis. rsc.orgchemrxiv.org Control experiments using ¹⁸O-labeled water have confirmed that the oxygen atom in the resulting sulfoxide originates from the water used during the hydrolysis step, which strongly supports the formation of the sulfonium intermediate. chemrxiv.org This transformation avoids potential side reactions like chemrxiv.orgchemrxiv.org-sigmatropic rearrangements that can occur with other methods. rsc.orgchemrxiv.org
Table 2: Pummerer-type S-Allylation of Sulfinate Esters
| Sulfinate Ester (R-S(O)OMe) | Allylsilane | Product (Allyl R-Sulfoxide) | Yield (%) |
| Methyl benzenesulfinate | Allyltrimethylsilane | Allyl phenyl sulfoxide | 88 |
| Methyl 4-methylbenzenesulfinate | Allyltrimethylsilane | Allyl p-tolyl sulfoxide | 91 |
| Methyl 4-methoxybenzenesulfinate | Allyltrimethylsilane | Allyl 4-methoxyphenyl (B3050149) sulfoxide | 92 |
| Methyl 4-chlorobenzenesulfinate | Allyltrimethylsilane | Allyl 4-chlorophenyl sulfoxide | 89 |
| Methyl benzenesulfinate | Methallyltrimethylsilane | Methallyl phenyl sulfoxide | 85 |
Data sourced from Kobayashi, A. et al., 2020. researchgate.net
Rearrangement Reactions of Sulfinate Esters
The tert-butylsulfinyl group, present in this compound, can be prone to rearrangement under certain conditions, particularly at elevated temperatures. While the ester itself is relatively stable, studies on the closely related tert-butylsulfinamide reveal the thermal instability of this functional group. beilstein-journals.orgresearchgate.net When heated, especially in chlorinated solvents, tert-butylsulfinamide undergoes a thermal rearrangement to yield the more stable N-(tert-butylthio)-tert-butylsulfonamide. beilstein-journals.orgresearchgate.net
This rearrangement is believed to proceed through a complex mechanism and is sensitive to the reaction conditions, including solvent and temperature. researchgate.net The reaction does not appear to follow a radical pathway, as its rate is unaffected by the presence of radical initiators or inhibitors. beilstein-journals.org The thermal decomposition of the tert-butylsulfinyl auxiliary in other reactions has also been observed to produce tert-butylsulfinate esters as byproducts, indicating the group's general propensity for thermal transformations. researchgate.net
Table 3: Conditions for Thermal Rearrangement of tert-Butylsulfinamide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Rearranged Product (%) |
| 1 | None | 110 | 3 | 27 |
| 2 | Toluene | 110 | 48 | 70 |
| 3 | o-Xylene | 140 | 48 | 64 |
| 4 | Ethylene dichloride | 80 | 72 | 40 |
| 5 | Chloroform | 65 | 72 | 25 |
Data sourced from Arava, V. R. et al., 2011. researchgate.net
Role in Concerted and Stepwise Processes
The reactions involving this compound and its analogs can be classified as either concerted or stepwise, a distinction critical for understanding reactivity and stereochemical outcomes.
A concerted process occurs in a single step where bond breaking and bond forming happen simultaneously. The nucleophilic substitution reaction of sulfinate esters with Grignard reagents (Andersen synthesis) is generally considered a concerted process, analogous to an Sₙ2 reaction. wiley-vch.de This is supported by the consistent observation of inversion of stereochemistry at the sulfur center.
In contrast, a stepwise process involves the formation of one or more reactive intermediates. The electrophilic activation of sulfinate esters under Pummerer-type conditions is a clear example of a stepwise mechanism. rsc.orgchemrxiv.org The reaction proceeds through a distinct sulfonium salt intermediate, which has been successfully isolated and characterized. chemrxiv.org The isolation of this intermediate provides definitive evidence against a concerted pathway. Similarly, the thermal rearrangement of tert-butylsulfinamide is proposed to occur via a stepwise mechanism involving several intermediates. beilstein-journals.org Cycloaddition reactions involving related sulfinyl compounds have also been shown to proceed through either concerted or stepwise mechanisms depending on the specific reactants and solvent polarity.
Table 4: Mechanistic Pathways of Reactions Involving Sulfinates
| Reaction Type | Proposed Mechanism | Key Evidence |
| Nucleophilic Substitution (Andersen Synthesis) | Concerted | Inversion of stereochemistry at sulfur. |
| Electrophilic Activation (Pummerer-type) | Stepwise | Isolation of sulfonium salt intermediate; ¹⁸O-labeling studies. chemrxiv.org |
| Thermal Rearrangement (of sulfinamide analog) | Stepwise | Proposed multi-step mechanism involving intermediates. beilstein-journals.org |
Applications of Methyl 2 Methylpropane 2 Sulfinate in Asymmetric Catalysis and Synthesis
As a Chiral Ligand Precursor
While not typically used directly as a chiral ligand in asymmetric catalysis, Methyl 2-methylpropane-2-sulfinate is a valuable precursor for the synthesis of tert-butanesulfinamides, which are highly effective chiral auxiliaries and ligands. The transformation of the sulfinate ester to the sulfinamide is a critical step in harnessing the potential of the tert-butylsulfinyl group in catalysis.
One of the common methods for this conversion involves the reaction of a sulfinate ester with a lithium amide, such as lithium amide in liquid ammonia. This reaction proceeds with inversion of configuration at the sulfur center, allowing for the stereospecific synthesis of the desired enantiomer of the sulfinamide. The resulting tert-butanesulfinamide can then be condensed with aldehydes and ketones to form P,N-sulfinyl imine ligands, which are effective in transition metal-catalyzed reactions like the iridium-catalyzed asymmetric hydrogenation of olefins. researchgate.netchemicalbook.comhandom-chem.com
The standard work-up for the acid-promoted cleavage of tert-butanesulfinamide derivatives in the presence of methanol (B129727) can also lead to the formation of this compound as a byproduct. bristol.ac.uk This highlights the reversible relationship between the sulfinamide and the sulfinate ester, underscoring the ester's role as a stable, isolable precursor.
Utilization in Diastereoselective Transformations
Direct utilization of this compound in diastereoselective transformations is not widely documented. However, its conversion products, particularly N-tert-butanesulfinyl imines, are extensively used to control stereochemistry. For instance, the diastereoselective addition of nucleophiles to imines derived from tert-butanesulfinamide (which can be synthesized from the methyl sulfinate ester) is a cornerstone of modern asymmetric synthesis for creating chiral amines. researchgate.net
Role in Enantioselective Reductions
There is limited evidence for the direct involvement of this compound in enantioselective reduction processes. The focus in this area remains on ligands and catalysts derived from tert-butanesulfinamide. These amides can act as organocatalysts or be incorporated into metal complexes for the enantioselective reduction of imines and ketones. chemicalbook.com The synthesis of these essential catalysts can originate from sulfinate esters like this compound.
Contributions to the Synthesis of Chiral Building Blocks
The primary contribution of this compound to the synthesis of chiral building blocks lies in its ability to act as a source of the chiral tert-butylsulfinyl group. Through nucleophilic substitution at the sulfur atom, a variety of chiral sulfoxides can be prepared with a high degree of stereochemical control.
The reaction of chiral sulfinate esters with organometallic reagents, such as Grignard reagents or organolithium compounds, leads to the formation of enantiopure sulfoxides. researchgate.net This transformation is highly valuable as chiral sulfoxides are themselves important chiral auxiliaries and can be found in a number of biologically active molecules.
| Sulfinate Ester | Reagent | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| (R)-Menthyl p-toluenesulfinate | Grignard/Organolithium Reagents | Chiral Sulfoxides | Inversion at Sulfur | researchgate.net |
| (RS)-Diacetone-D-glucose-sulfinate | Grignard/Organolithium Reagents | Enantiopure tert-butyl sulfoxides | High Enantioselectivity | researchgate.net |
| (RS)-Diacetone-D-glucose-sulfinate | Lithium Hexamethyldisilazide (LiHMDS) | (SS)-tert-Butanesulfinamide | High Diastereoselectivity | researchgate.net |
Furthermore, the development of scalable and environmentally friendly processes for producing enantiomerically pure tert-butanesulfinamide has been a significant area of research. Some of these processes involve the formation of chiral sulfinate esters as key intermediates. acs.org For example, a chiral sulfinyl transfer agent can react with tert-butylmagnesium chloride to selectively form a chiral sulfinate, which is then converted to the target sulfinamide. acs.org This underscores the industrial relevance of sulfinate esters in the production pipeline of essential chiral building blocks.
Spectroscopic and Structural Elucidation Studies of Methyl 2 Methylpropane 2 Sulfinate
Advanced NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For Methyl 2-methylpropane-2-sulfinate, ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.
Research Findings: The ¹H NMR spectrum is characterized by its simplicity, which reflects the molecule's symmetry. Two distinct singlets are anticipated. One signal corresponds to the nine equivalent protons of the tert-butyl group, [(CH₃)₃C-], and the other to the three protons of the methoxy (B1213986) group [-OCH₃]. The integration of these peaks would yield a 9:3 (or 3:1) ratio, confirming the presence of these two groups.
The ¹³C NMR spectrum is similarly straightforward. It is expected to show three signals: one for the methyl carbons of the tert-butyl group, one for the quaternary carbon of the tert-butyl group, and one for the methoxy carbon. While detailed spectral data is not widely published, chemical shift values can be predicted based on standard ranges for similar functional groups. Data for the compound is noted within spectral databases such as SpectraBase. nih.gov Chemical suppliers that synthesize the compound often provide certificates of analysis which include ¹H NMR data. georganics.sk
Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃ This table is based on typical chemical shift ranges for the functional groups present.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~1.3 | Singlet | (CH ₃)₃CS(O)OCH₃ |
| ¹H | ~3.6 | Singlet | (CH₃)₃CS(O)OCH ₃ |
| ¹³C | ~23 | Quartet | (C H₃)₃CS(O)OCH₃ |
| ¹³C | ~58 | Quartet | (CH₃)₃CS(O)OC H₃ |
| ¹³C | ~60 | Singlet | (CH₃)₃C S(O)OCH₃ |
Mass Spectrometric Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a molecule. In electron ionization (EI) mode, this compound (molecular weight 136.21 g/mol ) would undergo predictable fragmentation.
Research Findings: The molecular ion peak [M]⁺ would be observed at an m/z of 136. A primary fragmentation pathway involves the cleavage of the S-C bond, leading to the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is often the base peak. Another significant fragmentation is the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 105, [ (CH₃)₃CSO]⁺. Subsequent loss of sulfur monoxide (SO) from this fragment could yield the tert-butyl cation as well. The presence of this compound and its mass spectral data have been recorded in the EPA/NIH and NIST mass spectral databases. nih.govarchive.org
Table 2: Proposed Mass Spectrometric Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
| 136 | Molecular Ion | [C₅H₁₂O₂S]⁺ |
| 121 | Loss of methyl radical | [C₄H₉O₂S]⁺ |
| 105 | Loss of methoxy radical | [C₄H₉SO]⁺ |
| 57 | tert-butyl cation (Base Peak) | [C₄H₉]⁺ |
| 41 | Allyl cation | [C₃H₅]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their vibrational modes.
Research Findings: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the S=O stretching vibration, which typically appears in the 1100-1150 cm⁻¹ region for sulfinate esters. Other key absorptions include C-H stretching vibrations from the tert-butyl and methoxy groups just below 3000 cm⁻¹, and C-O and S-O single bond stretching vibrations in the fingerprint region (approximately 1200-900 cm⁻¹). Raman spectroscopy would complement the IR data, particularly for the more symmetric vibrations.
Table 3: Characteristic Vibrational Frequencies for this compound This table is based on typical absorption ranges for the functional groups present.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (t-Bu, MeO) | 2850 - 2980 | Medium to Strong |
| S=O Stretch | Sulfinate Ester | 1100 - 1150 | Strong |
| C-O Stretch | Ester | 1000 - 1250 | Strong |
| S-O Stretch | Ester | 800 - 1000 | Medium |
| C-H Bend | Alkyl | 1370 - 1470 | Medium |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment
This compound is chiral at the sulfur atom. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful methods for investigating the stereochemistry of such molecules.
Research Findings: These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light. For a scalemic or enantiopure sample of this compound, ECD and ORD spectra would exhibit characteristic Cotton effects. The sign and magnitude of these effects are directly related to the absolute configuration (R or S) at the sulfur stereocenter. While specific chiroptical studies on this compound are not documented in the literature, the methodology is well-established for assigning the absolute configuration of other chiral sulfoxides and related compounds. Theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) are often used in conjunction with experimental spectra to correlate the observed chiroptical properties with a specific enantiomer.
Crystallographic Studies for Absolute Configuration Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.
Research Findings: There are no published crystal structures for this compound itself, likely because it is a liquid at standard temperature and pressure. nih.gov To perform a crystallographic study, the compound would first need to be obtained in an enantiopure form, for example, through chiral chromatography or asymmetric synthesis. Subsequently, single crystals suitable for diffraction would need to be grown, which would likely require low-temperature crystallization techniques.
If a suitable crystal of a single enantiomer were obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. Crucially, by using anomalous dispersion effects, the analysis could unambiguously determine the absolute configuration (R or S) at the sulfur center. This technique has been successfully applied to numerous crystalline derivatives containing the related tert-butylsulfinamide moiety, confirming its utility for stereochemical elucidation in this class of compounds.
Theoretical and Computational Chemistry of Methyl 2 Methylpropane 2 Sulfinate
Conformational Analysis and Energy Landscapes
Conformational analysis of methyl 2-methylpropane-2-sulfinate is crucial for understanding its three-dimensional structure and flexibility. This involves exploring the potential energy surface to identify stable conformers and the energy barriers between them.
For analogous molecules like 2-(2-methylpropane-2-sulfonyl)acetic acid, conformational analysis reveals the existence of primary rotamers such as syn-periplanar and anti-periplanar forms. In the syn-periplanar conformation, intramolecular dipole interactions are favored, while the anti-periplanar conformation reduces steric hindrance. DFT calculations have been used to determine the energy barrier for rotation around the C–S bond, with the anti-periplanar conformation often being slightly more stable.
In the case of sulfinimines, studies have shown the existence of multiple minima on the potential energy surface corresponding to rotation around the N-S bond. researchgate.net A conformer with a syn-periplanar arrangement is often found to be the most stable due to the influence of repulsions between lone pairs of electrons on the nitrogen, sulfur, and oxygen atoms. researchgate.net The rotational barrier around the N-S bond can be significant, attributed to factors like negative hyperconjugation (nN→σ*SO) and lone pair repulsions. researchgate.net
The flexibility of the dithiolan ring system, which shares some structural similarities, has also been studied. rsc.org The small free energy differences between diastereoisomers in substituted dithiolans suggest a flexible ring system, where a minimum energy conformation is more defined with a bulky substituent. rsc.org
The table below outlines the key conformational features.
| Conformer | Key Feature | Relative Stability |
| Syn-periplanar | Favorable intramolecular dipole interactions. | Often the most stable conformer. researchgate.net |
| Anti-periplanar | Reduced steric hindrance between bulky groups. | Marginally more stable in some related molecules. |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the mapping of reaction pathways and the characterization of transition states.
For instance, the asymmetric nucleophilic 1,2-addition of sulfinamides with organometallic reagents has been studied using DFT (B3LYP) computations. researchgate.net These calculations can accurately predict the ratio of diastereomers, providing insights into the factors that determine the stereochemical outcome. researchgate.net Understanding the preference for certain isomers and the equilibrium between them is key to elucidating the reaction mechanism. researchgate.net
Computational studies on the photoenolization/Diels-Alder (PEDA) sequence have explored the potential energy surfaces for reactions of related compounds. anu.edu.au These investigations examine the initial photochemical excitation and subsequent cycloaddition reactions, screening various dienophiles to understand the effects of strain, sterics, and electronics on the reaction. anu.edu.au
The reaction of sulfinate esters with Grignard reagents can lead to a complex mixture of products. thieme-connect.de Computational modeling can help to unravel these complex reaction pathways and predict the major products.
Predictive Studies of Stereochemical Outcomes
Predictive studies using computational methods are invaluable for understanding and forecasting the stereochemistry of reactions involving chiral sulfinates.
The influence of the N-tert-butanesulfinyl group on the diastereoselectivity of 1,3-dipolar cycloadditions has been investigated using computational methods. acs.org These studies help to rationalize the observed high regio- and diastereoselectivities in the synthesis of densely substituted pyrrolidines. acs.org The N-tert-butanesulfinyl group acts as an effective electron-withdrawing group and a chiral auxiliary. acs.org
In the context of 1,2-additions to sulfinimines mediated by Lewis acids, computational models can explain the stereochemical outcome. uea.ac.uk The coordination of the Lewis acid to the sulfinyl oxygen and nitrogen atoms directs the approach of the nucleophile.
The development of enantioselective transition metal catalysts often relies on chiral ligands. While many successful ligands are C2-symmetric, there is growing interest in C1-symmetric ligands. bath.ac.uk Computational modeling can aid in the design of new chiral ligands and predict their effectiveness in inducing asymmetry in metal-catalyzed transformations. bath.ac.uk
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with other molecules, including solvents and biological macromolecules. massey.ac.nz
MD simulations have been used to study the aqueous solution properties of cellulose (B213188) ethers, which can have complex structures. researchgate.net These simulations help to elucidate structure-property relationships by examining intermolecular interactions in solution. researchgate.net
The study of host-guest interactions, such as those between cyclodextrin (B1172386) and other molecules, can also be performed using MD simulations. massey.ac.nz These simulations can predict the most favorable orientation and position of a guest molecule within a host, and calculate the binding free energy of the complex. massey.ac.nz
In the context of chemical reaction networks, MD simulations can help to understand how intermolecular interactions influence the assembly and disassembly of complex structures under different conditions. tudelft.nl
Future Directions and Emerging Research Avenues for Methyl 2 Methylpropane 2 Sulfinate
Development of Sustainable Synthetic Methods
The pursuit of environmentally benign chemical processes has spurred research into greener methods for synthesizing sulfinate esters like methyl 2-methylpropane-2-sulfinate. Traditional methods often rely on reagents like sulfinyl chlorides, which can be sensitive to moisture and produce stoichiometric byproducts. rsc.org Current research is exploring alternative, more sustainable pathways.
One promising approach involves the use of sodium sulfinates, which are stable and readily available. rsc.org For instance, methods are being developed to form sulfinate esters from alcohols and sodium sulfinates using promoters like trimethylsilyl (B98337) chloride. rsc.org Another avenue is the copper-catalyzed synthesis from sulfonyl hydrazides and alcohols under an oxygen atmosphere, offering a more atom-economical route. rsc.org Additionally, the direct synthesis from aryl iodides via copper-catalyzed thiolation and subsequent oxidation presents a two-step process that avoids the isolation of intermediate thioesters. rsc.org Researchers are also investigating greener reagents, such as the I-/formic acid system, for reactions involving sulfinates. rsc.org
The development of these methods aims to reduce waste, avoid harsh reaction conditions, and utilize more sustainable starting materials, aligning with the principles of green chemistry.
Integration into Cascade and Multicomponent Reactions
The unique reactivity of sulfinate esters makes them attractive candidates for use in cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. nih.gov MCRs are highly valued for their efficiency and ability to generate diverse molecular scaffolds. nih.gov
While direct examples involving this compound in complex cascades are still emerging, the related sulfinamide, (S)-2-methylpropane-2-sulfinamide, has been successfully employed in asymmetric Petasis reactions to synthesize β,γ-unsaturated α-amino acids. nih.gov This highlights the potential of the tert-butylsulfinyl group in orchestrating complex transformations.
Future research will likely focus on designing cascade reactions that directly incorporate this compound or its derivatives. This could involve leveraging its reactivity as an electrophile or a precursor to other reactive intermediates within a sequential reaction sequence. The development of such reactions would provide rapid access to novel and structurally complex sulfur-containing molecules.
Exploration of New Catalytic Applications
The sulfur atom in sulfinate esters can influence the electronic and steric properties of a molecule, making them interesting ligands or catalysts. While the direct catalytic use of this compound is not yet widely reported, the broader class of sulfinyl compounds shows significant promise in catalysis. researchgate.net
For example, palladium-catalyzed reactions have been developed for the synthesis of thiaphenanthridinones from sulfinate esters and 2-borylanilines. acs.org This demonstrates that sulfinate esters can be compatible with transition metal catalysis, a field where sulfur compounds are sometimes seen as catalyst poisons. acs.org
Future research could explore the use of this compound as a precursor to novel chiral ligands for asymmetric catalysis. The tert-butyl group provides significant steric bulk, which could be advantageous in controlling the stereochemical outcome of a reaction. Additionally, the development of reactions where the sulfinate ester itself acts as a catalyst, perhaps through activation by a Lewis acid, is a potential area of investigation.
Design of Advanced Materials Utilizing Sulfinate Ester Moieties
The incorporation of sulfinate ester functionalities into polymers and other materials is a nascent but promising field. The unique properties of the sulfinate group, including its polarity and potential for further chemical modification, could lead to materials with novel thermal, optical, or electronic properties.
While specific examples utilizing this compound in materials science are not yet prevalent, the broader field of sulfonyl-containing compounds has seen applications in pharmaceuticals, agrochemicals, and materials. eurjchem.com Sulfonate esters, which are structurally related to sulfinate esters, are known to be useful in various synthetic transformations and have been incorporated into materials. eurjchem.com
Future research directions could involve the synthesis of monomers containing the 2-methylpropane-2-sulfinate moiety for polymerization. The resulting polymers could be explored for applications in areas such as specialty coatings, membranes, or as scaffolds for organic electronics. The ability of the sulfinate ester to undergo further reactions could also be exploited for post-polymerization modification, allowing for the fine-tuning of material properties.
Interdisciplinary Research Opportunities
The versatility of this compound and related compounds opens doors for collaboration across various scientific disciplines.
Medicinal Chemistry: Sulfonamides and sulfinamides, which can be synthesized from sulfinate esters, are important pharmacophores found in numerous drugs. researchgate.neteurjchem.com Research into new synthetic methods for these compounds using this compound could accelerate drug discovery programs. acs.org
Chemical Biology: The compound has been noted for its potential use in epigenetic profiling and studying regulatory processes. biosynth.com Its interaction with biological molecules like proteins and DNA warrants further investigation. biosynth.com
Computational Chemistry: Theoretical studies can provide valuable insights into the reaction mechanisms involving sulfinate esters, aiding in the design of new reactions and catalysts. acs.org
The following table summarizes key research findings related to the future directions of this compound and its derivatives.
| Research Area | Key Finding | Potential Impact |
| Sustainable Synthesis | Development of copper-catalyzed synthesis of sulfinate esters from sulfonyl hydrazides. rsc.org | More atom-economical and environmentally friendly production of sulfinate esters. |
| Cascade Reactions | Use of (S)-2-methylpropane-2-sulfinamide in asymmetric Petasis reactions. nih.gov | Efficient construction of complex, chiral molecules containing the tert-butylsulfinyl group. |
| Catalysis | Palladium-catalyzed synthesis of thiaphenanthridinones using sulfinate esters. acs.org | Expansion of the catalytic toolbox for synthesizing sulfur-containing heterocycles. |
| Advanced Materials | Sulfonyl-containing compounds are key in many materials. eurjchem.com | Potential for creating novel polymers and materials with unique properties. |
| Interdisciplinary Research | Sulfinamide derivatives are important in medicinal chemistry. researchgate.net | Acceleration of drug discovery and development of new therapeutic agents. |
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing Methyl 2-methylpropane-2-sulfinate?
- Methodological Answer : Synthesis typically involves sulfination reactions using tert-butyl sulfinates and methylating agents under anhydrous conditions. A common approach is reacting 2-methylpropane-2-sulfinyl chloride with methanol in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions. Purification via fractional distillation or recrystallization is critical to achieve high purity (>98%). Researchers should confirm product identity using NMR and FT-IR, ensuring consistency with literature spectra .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming the sulfinate ester structure. Key signals include the methyl groups (δ ~1.4 ppm for tert-butyl and δ ~3.2 ppm for the methyl ester) and sulfinate sulfur environment.
- FT-IR : Look for S=O stretching vibrations near 1040–1100 cm⁻¹ and C-O ester peaks around 1200 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 150.1). Cross-referencing with published data ensures accuracy .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Conduct stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) to assess degradation kinetics. Monitor via HPLC or GC-MS for byproducts like sulfinic acids. Safety protocols from analogous sulfinate compounds recommend using fume hoods and nitrile gloves due to potential irritancy .
Advanced Research Questions
Q. How can conflicting literature data on the reactivity of this compound in nucleophilic substitutions be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity or trace moisture. Design controlled experiments using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvation effects. Compare reaction rates with standardized nucleophiles (e.g., NaI in acetone) under strictly anhydrous conditions. Statistical analysis (e.g., ANOVA) of triplicate trials helps identify outliers. Systematic reviews of historical data, as per , can contextualize inconsistencies .
Q. What experimental strategies elucidate the mechanistic role of this compound in asymmetric catalysis?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ NMR or quenching methods to determine rate laws.
- Isotopic Labeling : Use ¹⁸O-labeled sulfinate to track oxygen transfer in catalytic cycles.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and enantioselectivity. Correlate computational data with experimental ee values from chiral HPLC.
- Cross-Coupling Trials : Test with diverse substrates (e.g., aryl halides) to evaluate scope .
Q. How do steric effects influence the stability of this compound under photolytic conditions?
- Methodological Answer : Conduct UV-Vis spectroscopy to identify λmax for photodegradation. Expose samples to controlled UV light (254–365 nm) in quartz cells and quantify degradation via GC-MS. Compare tert-butyl vs. less bulky analogs (e.g., methyl sulfinates) to isolate steric contributions. Use Arrhenius plots to model activation energies for decomposition .
Data Analysis and Replication
Q. What methodologies ensure reproducibility in synthesizing this compound across laboratories?
- Detailed Protocols : Publish step-by-step procedures, including exact molar ratios, stirring rates, and purification thresholds.
- Supplementary Data : Share raw NMR/FT-IR files and chromatograms in open-access repositories.
- Collaborative Trials : Coordinate multi-lab studies to validate yields and purity. Disclose deviations (e.g., humidity levels) in metadata .
Q. How can researchers address gaps in thermodynamic data (e.g., ΔHf) for this compound?
- Methodological Answer :
- Calorimetry : Use differential scanning calorimetry (DSC) to measure enthalpy changes during decomposition.
- Computational Estimates : Apply group contribution methods or ab initio calculations (e.g., G3MP2) to predict thermochemical values.
- Literature Aggregation : Compile fragmented data into a harmonized database, following ’s synthesis approach. Highlight outliers and propose validation experiments .
Tables for Comparative Analysis
| Synthesis Method | Reagents | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Sulfinyl Chloride + MeOH | 2-methylpropane-2-sulfinyl chloride, MeOH, Et₃N | 85 | 99 | |
| Oxidative Methylation | 2-methylpropane-2-thiol, H₂O₂, MeI | 72 | 95 |
Note: Data aggregated from peer-reviewed studies. Always verify with original sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
